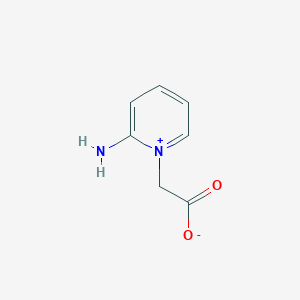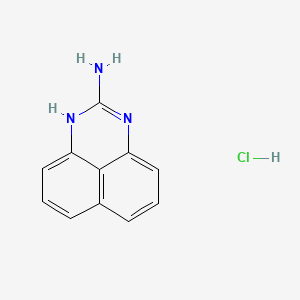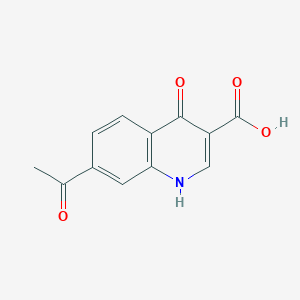
trans-4-Aminocyclohexanecarboxylic acid hydrochloride
Overview
Description
trans-4-Aminocyclohexanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C7H14ClNO2. It is a white to pale cream crystalline powder that is soluble in water . This compound is used as an intermediate in organic synthesis and has various applications in scientific research .
Mechanism of Action
Target of Action
The primary target of trans-4-Aminocyclohexanecarboxylic acid hydrochloride is plasminogen . Plasminogen is a protein that plays a crucial role in the fibrinolysis pathway, which is responsible for breaking down blood clots.
Mode of Action
This compound acts as an antifibrinolytic agent . It inhibits plasmin-induced fibrinolysis by acting as a lysine analogue, which allows it to bind to the lysine binding sites in plasminogen . This prevents the conversion of plasminogen to plasmin, thereby inhibiting the breakdown of fibrin and stabilizing blood clots.
Biochemical Pathways
The compound primarily affects the fibrinolysis pathway . By inhibiting the conversion of plasminogen to plasmin, it prevents the breakdown of fibrin, a protein that forms the meshwork of blood clots. This results in the stabilization of blood clots and a reduction in bleeding.
Result of Action
The primary result of the action of this compound is the inhibition of fibrinolysis . This leads to the stabilization of blood clots and can help control bleeding in various hemorrhagic diseases and during surgical procedures .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool place, away from oxidizing agents . Additionally, its solubility in water suggests that it might be affected by the hydration status of the patient.
Biochemical Analysis
Biochemical Properties
Trans-4-Aminocyclohexanecarboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of fibrinolysis. It interacts with plasminogen, a precursor of plasmin, which is an enzyme responsible for breaking down fibrin clots. By binding to plasminogen, this compound prevents its conversion to plasmin, thereby inhibiting the fibrinolytic process . This interaction is essential in controlling excessive bleeding during surgeries and in treating various hemorrhagic conditions.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of genes involved in the fibrinolytic pathway, thereby altering the balance between clot formation and breakdown . Additionally, this compound can affect cellular metabolism by influencing the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with plasminogen. By binding to specific lysine-binding sites on plasminogen, it inhibits the activation of plasminogen to plasmin . This inhibition prevents the degradation of fibrin clots, thereby promoting hemostasis. Additionally, this compound may also interact with other biomolecules, such as enzymes and receptors, to exert its effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable, but its activity may decrease due to degradation or other factors. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting fibrinolysis . The stability and efficacy of the compound may vary depending on the experimental conditions and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits fibrinolysis without causing significant adverse effects . At higher doses, it may lead to toxic effects, such as impaired liver function or other organ damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for achieving desired outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to fibrinolysis. It interacts with enzymes such as plasminogen activators and inhibitors, modulating their activity and influencing the overall balance of fibrin clot formation and breakdown . Additionally, the compound may affect metabolic flux and metabolite levels by altering the activity of key enzymes in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can influence its efficacy and activity, as it needs to reach target sites to exert its effects on fibrinolysis and other cellular processes.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in inhibiting fibrinolysis and modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Aminocyclohexanecarboxylic acid hydrochloride typically involves the hydrogenation of 4-nitrocyclohexanecarboxylic acid followed by the reduction of the nitro group to an amino group. The final step involves the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Aminocyclohexanecarboxylic acid hydrochloride can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed.
Reduction: The compound itself is typically produced through reduction reactions, particularly the reduction of the nitro group to an amino group.
Substitution: It can participate in substitution reactions where the amino group can be replaced or modified under suitable conditions.
Common Reagents and Conditions:
Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium or platinum.
Major Products Formed: The major product formed from these reactions is this compound itself, which can be further used as an intermediate in the synthesis of other compounds .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific biological pathways .
Industry:
Comparison with Similar Compounds
- cis-4-Aminocyclohexanecarboxylic acid hydrochloride
- 4-Aminocyclohexane-1-carboxylic acid hydrochloride
- trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid)
Uniqueness: trans-4-Aminocyclohexanecarboxylic acid hydrochloride is unique due to its specific trans configuration, which can influence its reactivity and the types of reactions it can undergo compared to its cis counterpart .
Properties
IUPAC Name |
4-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZSYUOXTKQNNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640993 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27960-59-4 | |
| Record name | 4-Aminocyclohexane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminocyclohexane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3021735.png)








![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)



![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)
